molecular formula C4H6N4O B11923447 1,4-Diaminopyrimidin-2(1H)-one

1,4-Diaminopyrimidin-2(1H)-one

Cat. No.: B11923447
M. Wt: 126.12 g/mol
InChI Key: KDXVHZYQDLWWGJ-UHFFFAOYSA-N
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Description

1,4-Diaminopyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with two amino groups at positions 1 and 4, and a keto group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminopyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of guanidine with malonic acid derivatives under acidic or basic conditions can yield this compound. The reaction typically requires heating and the use of solvents such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminopyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1,4-Diaminopyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,4-diaminopyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Similar structure but with amino groups at positions 2 and 4.

    1,3-Diaminopyrimidin-2(1H)-one: Similar structure with amino groups at positions 1 and 3.

    Pyrimidine-2,4-diamine: Similar structure with amino groups at positions 2 and 4.

Uniqueness

1,4-Diaminopyrimidin-2(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

1,4-diaminopyrimidin-2-one

InChI

InChI=1S/C4H6N4O/c5-3-1-2-8(6)4(9)7-3/h1-2H,6H2,(H2,5,7,9)

InChI Key

KDXVHZYQDLWWGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)N

Origin of Product

United States

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